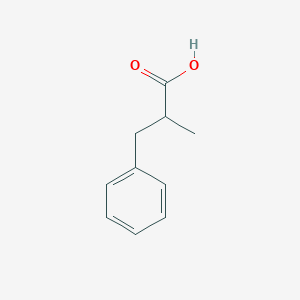

2-Methyl-3-phenylpropanoic acid

Overview

Description

Synthesis Analysis

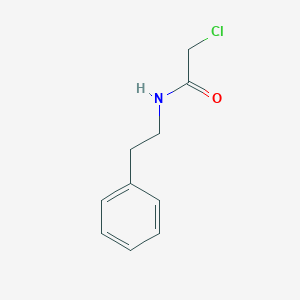

The synthesis of 2-Methyl-3-phenylpropanoic acid and its derivatives involves several key strategies. One approach includes the optical resolution by preferential crystallization of related compounds, such as (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, to obtain optically active forms (Shiraiwa et al., 2002). Another method involves the enantioselective synthesis, utilizing Sharpless epoxidation followed by catalytic hydrogenolysis (Hamon et al., 1995).

Molecular Structure Analysis

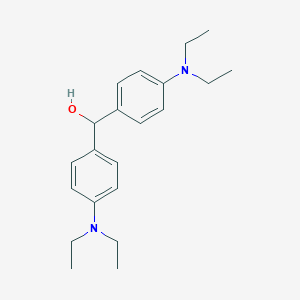

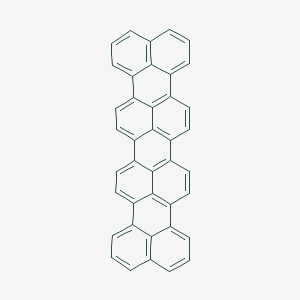

The molecular structure of this compound derivatives has been studied through various spectroscopic methods. For example, compounds like the 1-naphthylmethyl esters of phenylacetic and 3-phenylpropanoic acids exhibit unique radical pairs and ion pairs upon photolysis, providing insights into their molecular behavior (Decosta & Pincock, 1993).

Chemical Reactions and Properties

Chemical properties of this compound derivatives are influenced by their structure. For instance, the one-electron oxidation of related compounds has been explored to understand their reactivity and the influence of structural effects on fragmentation reactivity (Bietti & Capone, 2008). Additionally, crystallization-induced chiral inversion has been noted as a key step for synthesizing optically active derivatives from simpler precursors (Chen et al., 2004).

Physical Properties Analysis

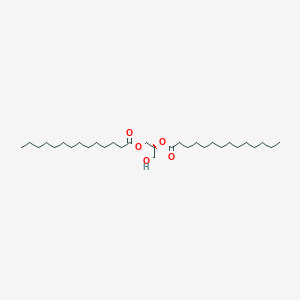

The physical properties, such as melting points, solubility, and phase behavior, are crucial for understanding and utilizing this compound. Research shows that certain derivatives exhibit conglomerate forms at room temperature, which impacts their crystallization and resolution processes (Shiraiwa et al., 2003).

Chemical Properties Analysis

The chemical behavior, including reactivity and stability, of this compound derivatives can be complex. Studies highlight how structural modifications, such as the introduction of different functional groups, affect the chemical properties and synthesis routes of these compounds (Kishikawa et al., 2008).

Scientific Research Applications

Cross-Coupling of C–H Bonds : A study demonstrated the use of 3-phenylpropanoic acid derivatives in cross-coupling reactions. The researchers developed a method for meta-C–H arylation and methylation using an easily removable nitrile template, which was crucial for successful cross-coupling with organoborons (Wan et al., 2013).

Synthesis and Resolution of Stereoisomers : Research has been conducted on resolving racemic mixtures of 3-phenylpropanoic acid derivatives. This involved the conversion of these compounds into various esters, with the absolute configuration established through specific rotations and X-ray crystallography (Drewes et al., 1992).

Optical Resolution for Synthesis : Optical resolution techniques were used to synthesize optically active derivatives of 2-amino-2-methyl-3-phenylpropanoic acid. This involved using cinchonidine as a resolving agent and preferential crystallization methods (Shiraiwa et al., 2002).

Controlled Release of Chemical Fuel : In a study focusing on molecular machines, 2-cyano-2-phenylpropanoic acid was used as a fuel. The research aimed to control the release rate of this fuel to avoid overfeeding and malfunction of molecular machines (Biagini et al., 2020).

Determination of Absolute Configurations : The absolute configurations of various 3-phenylpropanoic acid derivatives, including 2-methyl-3-phenylpropanoic acid, were determined. This involved converting these acids into other chemical structures to establish their configuration (Watson & Youngson, 1968).

Photolysis Studies : Research on the photolysis of 1-naphthylmethyl esters of 3-phenylpropanoic acid was conducted. This study explored the formation of radical pairs and ion pairs, as well as Marcus electron transfer processes (DeCosta & Pincock, 1993).

Safety and Hazards

When handling 2-Methyl-3-phenylpropanoic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Relevant Papers The relevant papers for this compound include a study on the complementary microbial approaches for the preparation of optically pure aromatic molecules and a patent on the process for preparation of 2-methyl-2′-phenylpropionic acid derivatives .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-3-phenylpropanoic acid is Thermolysin , a protein produced by the bacterium Bacillus thermoproteolyticus . Thermolysin is a thermostable metalloproteinase, which plays a crucial role in the degradation of proteins and peptides .

Mode of Action

It’s known that the compound interacts with its target, potentially altering its function or activity

Biochemical Pathways

It’s known that the compound can be prepared using different microbial biotransformations starting from different prochiral and/or racemic substrates . For instance, (S)-2-Methyl-3-phenyl-1-propanol and (S)-2-methyl-3-phenylpropanal were prepared by biotransformation of 2-methyl cinnamaldehyde using the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks carrying a heterologous OYE gene from Kazachstania spencerorum .

Pharmacokinetics

It’s known that the compound is a small molecule, which may influence its bioavailability and pharmacokinetic profile .

Result of Action

Given its interaction with thermolysin, it may influence the activity of this protein and potentially affect related biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biotransformation of 2-methyl cinnamaldehyde into (S)-2-Methyl-3-phenyl-1-propanol was optimized considering different parameters such as cell and substrate concentrations, phase ratio, pH, and temperature . This suggests that the compound’s action, efficacy, and stability can be influenced by the conditions under which it is used or administered.

properties

IUPAC Name |

2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIIDRLDHRQKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1009-67-2 | |

| Record name | alpha-Methylhydrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1009-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-PHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5Q3W2PVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the absolute configuration of 2-methyl-3-phenylpropanoic acid?

A1: Research has established a connection between the configurations of various aryl- and alkyl-substituted 3-phenylpropanoic acids. For instance, (+)-2,3-diphenylpropanoic acid's configuration has been linked to that of (R)-(-)-2-phenylpropanoic acid. This was achieved by transforming both acids into (+)-1,2-diphenylpropane. Similarly, the configuration of (+)-2-methyl-3-phenylpropanoic acid has been related to (R)-(+)-3-phenyl-2-(2-thienyl)propanoic acid. [] This connection was made by converting both acids into (+)-2-methyl-1-phenylhexane. Additionally, (R)-(+)-3-phenyl-2-(2-thienyl)propanoic acid has been reduced to (-)-2-benzylhexanoic acid, thus clarifying the configuration of the latter. []

Q2: Can this compound be synthesized enantioselectively?

A2: Yes, several methods for the enantioselective synthesis of this compound have been explored:

- Preferential Crystallization: Racemic 2-benzoylamino-2-benzyl-3-hydroxypropanoic acid ((RS)-2) can be resolved using cinchonidine to yield optically pure (S)- and (R)-isomers. These can then be converted to (R)- and (S)-2-methyl-3-phenylpropanoic acid, respectively, through a series of reactions. [] Interestingly, (RS)-2 exists as a conglomerate at room temperature, making it suitable for optical resolution via preferential crystallization. [] This method has successfully yielded (S)- and (R)-isomers with high optical purity. []

- Enantioselective Alkylation: Using a chiral phase-transfer catalyst like (S)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepiniumbromide, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester with benzyl bromide can be achieved. [] Subsequent hydrolysis affords (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. []

- Asymmetric Hydrogenation: Walphos and its analogues, when used as ligands in rhodium-catalyzed asymmetric hydrogenation reactions, can produce (R)-2-methyl-3-phenylpropanoic acid from 2-methylcinnamic acid with high enantiomeric excess. []

- Threonine Aldolase Catalysis: Both l- and d-specific threonine aldolases have shown promise in the synthesis of β-hydroxy-α,α-dialkyl-α-amino acids, precursors to this compound. [] For example, the d-threonine aldolase from Pseudomonas sp. allows for the synthesis of (2R,3S)-2-amino-3-(2-fluorophenyl)-3-hydroxy-2-methylpropanoic acid, which can be further converted. [] This enzymatic approach offers high stereoselectivity and has been successfully applied on a preparative scale. []

Q3: What is a notable application of this compound in organic synthesis?

A3: (R)-2-methyl-3-phenylpropanoic acid has proven valuable in determining the absolute stereochemistry of zaragozic acid A (1), a potent squalene synthase inhibitor. [] Zaragozic acid A was degraded to (R)-(-)-2-methyl-3-phenylpropanoic acid, allowing researchers to deduce the configuration of the methyl group in the C1 alkyl side chain of zaragozic acid A. []

Q4: Is there any information available on the thermal decomposition of this compound?

A4: Gas-phase pyrolysis studies on this compound (5) revealed that it decomposes into toluene and carbonyl compounds under specific conditions. [] The pyrolysis, a homogeneous reaction, follows a first-order rate equation. [] The kinetic data and product analysis suggest a specific transition state for this elimination pathway. []

Q5: Are there any chiral auxiliaries that facilitate stereoselective synthesis using this compound derivatives?

A5: Yes, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) has been successfully employed as a chiral auxiliary in the synthesis of enantiomerically pure this compound. [] The benzylation of the Zn-enolate derived from the 3-propanoyl derivative of (R)-Bbdmoic leads to the formation of this compound with an enantiomeric ratio of 99.5:0.5. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)

![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)